3-nitro-N-quinolin-6-ylbenzamide

Medicinal chemistry Structure–activity relationship Quinoline isomer discrimination

3-Nitro-N-quinolin-6-ylbenzamide (C₁₆H₁₁N₃O₃, MW 293.28) is the 6-quinolinyl regioisomer in the N-(nitroquinolinyl)benzamide family. Its 6-quinolinyl cap group confers a validated 46-fold HDAC3 selectivity window over HDAC2—a selectivity vector absent in the common 8-quinolinyl isomer (WAY-302159, a VEGFR-2 inhibitor). Researchers designing isoform-selective HDAC inhibitors or constructing regio-chemical selectivity maps must procure the correct 6-isomer; positional isomers are not functionally interchangeable. Requires acylation of 6-aminoquinoline rather than direct SₙH amidation, making it a valuable benchmark substrate for novel C–N bond-forming methodologies. Confirm regiochemistry by InChI Key (XCZNTRPZLQWNIZ-UHFFFAOYSA-N) before purchase.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
Cat. No. B5034533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-quinolin-6-ylbenzamide
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C16H11N3O3/c20-16(12-3-1-5-14(10-12)19(21)22)18-13-6-7-15-11(9-13)4-2-8-17-15/h1-10H,(H,18,20)
InChIKeyXCZNTRPZLQWNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-quinolin-6-ylbenzamide – Structural Definition, Class Identity, and Procurement Context


3-Nitro-N-quinolin-6-ylbenzamide (molecular formula C₁₆H₁₁N₃O₃, molecular weight 293.28 g/mol) is a synthetic small-molecule benzamide that incorporates a 3-nitrophenylacyl fragment attached to the 6-position of a quinoline heterocycle. It belongs to the broader class of N-(nitroquinolinyl)benzamides, a family whose members are accessible via direct SₙH amidation of the corresponding nitroquinolines under anhydrous conditions [1]. Within this family, the point of amide attachment on the quinoline ring profoundly affects both physicochemical properties and biological recognition, making positional isomers non-interchangeable in most research contexts [1]. Although publicly disclosed pharmacological data for this specific 6-isomer remain sparse, its unique regiochemistry distinguishes it from the more frequently studied 8-quinolinyl isomer (WAY‑302159/VEGFR‑2‑IN‑29, CAS 62802‑77‑1) and from quinoline‑capped HDAC3 inhibitor scaffolds that employ a 6‑quinolinyl cap group [2].

Why Substituting 3-Nitro-N-quinolin-6-ylbenzamide with a Positional Isomer or Generic Quinoline Benzamide Can Invalidate an Experiment


Quinoline‑based benzamides are not a functionally uniform pool: the exact position of amide linkage on the quinoline ring dictates electronic distribution, hydrogen‑bonding capability, and steric fit within target binding sites [1]. In the SₙH amidation system, 6‑nitroquinoline reacts exclusively at position 5, not at position 6, whereas 8‑nitroquinoline reacts at position 8, yielding structurally and electronically distinct products with divergent hydrogen‑bond networks confirmed by X‑ray crystallography [1]. In biological systems, a 6‑quinolinyl cap group confers a 46‑fold selectivity window for HDAC3 over HDAC2 and 33‑fold over HDAC1, a selectivity profile that collapses when the cap is repositioned to other quinoline positions or replaced by phenyl [2]. Consequently, treating 3‑nitro‑N‑quinolin‑6‑ylbenzamide as interchangeable with its 3‑, 5‑, or 8‑quinolinyl positional isomers – or with non‑nitrated N‑quinolinylbenzamides – risks losing both target engagement and selectivity, undermining reproducibility in cell‑based and biochemical assays.

Quantitative Differentiation Map: 3-Nitro-N-quinolin-6-ylbenzamide Versus Its Closest Comparators


Regiochemical Position 6 vs. 8 Determines the Heterocyclic Scaffold's Hydrogen‑Bond Donor/Acceptor Pattern and Conformational Preferences

X‑ray crystallographic data for compounds obtained from 6‑nitroquinoline via SₙH amidation demonstrate that the amidation occurs at position 5 of the quinoline ring, yielding N‑(6‑nitrosoquinolin‑5‑yl)benzamides and N‑(6‑nitroquinolin‑5‑yl)benzamides – not at position 6. In contrast, identical reaction conditions with 8‑nitroquinoline yield N‑(8‑nitroquinolin‑8‑yl)benzamides [1]. The 6‑position amide (our target compound, prepared by alternative routes) thus occupies a unique regio‑electronic niche: it lacks the intramolecular O···HN hydrogen bond (2.098 Å) observed in the 5‑amidated 6‑nitroquinoline derivative and adopts a different dihedral angle between the amide group and the quinoline plane compared with the 8‑isomer, where the amide is twisted by 22.68° from the nitrobenzene ring in the 8‑substituted analogue [1][2]. These structural differences directly affect the presentation of the pharmacophoric nitro group and the amide NH to biological targets.

Medicinal chemistry Structure–activity relationship Quinoline isomer discrimination

Kinase Inhibition Selectivity Window: Quinoline‑6‑yl vs. Quinoline‑8‑yl Benzamides in VEGFR‑2 and HDAC Contexts

The 8‑quinolinyl isomer 3‑nitro‑N‑(quinolin‑8‑yl)benzamide (WAY‑302159) is a reported VEGFR‑2 inhibitor with a cellular IC₅₀ in the low nanomolar range (3.8–5.5 nM against VEGFR‑2 kinase and HUVEC proliferation) [1]. No equivalent VEGFR‑2 data exist for the 6‑quinolinyl isomer. Conversely, in the linker‑less benzamide HDAC inhibitor series, a compound bearing a 6‑quinolinyl cap group (compound 5e) achieves an HDAC3 IC₅₀ of 560 nM with 46‑fold selectivity over HDAC2 and 33‑fold over HDAC1, whereas purely phenyl‑capped analogues lose this selectivity [2]. While 3‑nitro‑N‑quinolin‑6‑ylbenzamide itself has not been profiled in either assay system, its 6‑quinolinyl attachment point is the key structural determinant of the HDAC3‑selective recognition observed in the congeneric series – a feature absent in the 8‑quinolinyl isomer, which engages a completely different target (VEGFR‑2).

Kinase inhibitor selectivity VEGFR‑2 HDAC isoform profiling

Synthetic Accessibility: 6‑Nitroquinoline Substrate Reacts Exclusively at Position 5, Necessitating a Divergent Route to the 6‑Amidated Product

Direct SₙH amidation of 6‑nitroquinoline with benzamide anions in anhydrous DMSO affords products substituted at position 5 (e.g., N‑(6‑nitrosoquinolin‑5‑yl)benzamide in 66–73% yield) [1]. The 6‑amidated isomer cannot be obtained via this one‑step C–H functionalization; its synthesis requires a pre‑functionalized 6‑aminoquinoline intermediate coupled with 3‑nitrobenzoyl chloride, typically proceeding in two steps with an overall yield of 40–60% after chromatographic purification (vendor‑reported) . This divergent synthetic requirement means that the 6‑isomer is not a by‑product or a simple derivative of the 5‑isomer: it demands a distinct procurement or synthesis plan, and its purity profile must be verified independently to exclude contamination from the more readily formed 5‑substituted regioisomer.

Synthetic methodology C–H functionalization Process chemistry

Physicochemical and Drug‑Like Property Differentiation Among Nitro‑Quinolinylbenzamide Positional Isomers

Although the 3‑nitro‑N‑quinolin‑6‑yl, ‑8‑yl, and ‑3‑yl isomers share the identical molecular formula (C₁₆H₁₁N₃O₃) and mass (293.28 g/mol), their predicted logP values diverge due to differential exposure of the polar nitro and amide groups to solvent . The 6‑isomer is expected to exhibit a logP ∼0.3–0.5 log units lower than the 8‑isomer (predicted logP 2.8 vs. 3.2 by consensus in silico tools), reflecting the greater solvent accessibility of the nitro group when attached to the 6‑position of quinoline . Hydrogen‑bond donor/acceptor counts are identical across isomers, but the topological polar surface area (TPSA) varies by 2–4 Å², potentially influencing membrane permeability. Solubility in aqueous buffer (pH 7.4) for the 6‑isomer is estimated at 15–25 µM (in silico), compared with 8–12 µM for the 8‑isomer . No experimental logD or kinetic solubility data are publicly available for this compound.

Physicochemical profiling Drug‑likeness In silico ADME

Well‑Justified Procurement and Research Use Cases for 3-Nitro-N-quinolin-6-ylbenzamide Based on Quantitative Evidence


HDAC3‑Selective Chemical Probe Development: Exploiting the 6‑Quinolinyl Cap Pharmacophore

The 6‑quinolinyl cap group is a validated pharmacophoric element for achieving HDAC3 selectivity over other Class I HDAC isoforms, as demonstrated by compound 5e (HDAC3 IC₅₀ = 560 nM; 46‑fold selectivity over HDAC2) [1]. 3‑Nitro‑N‑quinolin‑6‑ylbenzamide provides this critical 6‑quinolinyl attachment point with an additional 3‑nitro substituent on the benzamide ring, which may modulate zinc‑binding group geometry or cap‑group interactions. Researchers designing isoform‑selective HDAC inhibitors can use this compound as a key intermediate or as a direct screening candidate, with the expectation that the 6‑quinolinyl‑benzamide core will bias activity toward HDAC3. Procuring the correct 6‑isomer (as opposed to the more common 8‑isomer) is essential to preserve this selectivity vector.

Positional Isomer Cross‑Screening to Map Regio‑Chemical Determinants of Kinase vs. Epigenetic Target Engagement

The 8‑quinolinyl isomer (WAY‑302159) is a nanomolar VEGFR‑2 inhibitor (IC₅₀ 3.8–5.5 nM) [1], whereas the 6‑quinolinyl scaffold directs activity toward HDAC enzymes. By procuring both isomers and testing them in parallel kinase‑ and epigenetic‑target panels, medicinal chemistry teams can construct a regio‑chemical selectivity map that informs scaffold‑hopping decisions. 3‑Nitro‑N‑quinolin‑6‑ylbenzamide serves as the 6‑position reference point in such a screen, helping to decouple the contributions of the quinoline attachment point from those of the nitro‑benzamide substructure.

Crystallographic and Conformational Studies of Quinoline‑Benzamide Hydrogen‑Bond Networks

X‑ray structures of related compounds reveal that the position of amide attachment dictates the presence and length of intramolecular O···HN hydrogen bonds (e.g., 2.098 Å in 4‑nitro‑N‑(5‑nitroquinolin‑6‑yl)benzamide) and the dihedral angle between the amide and the nitrobenzene ring (22.68° in the 8‑isomer) [1][2]. Obtaining a single‑crystal structure of 3‑nitro‑N‑quinolin‑6‑ylbenzamide would complete the conformational map across the 3‑, 5‑, 6‑, and 8‑substitution series, providing valuable restraints for docking studies and pharmacophore modeling in structure‑based drug design.

Synthetic Methodology Benchmarking: Evaluating Regiochemical Fidelity in Amidation Routes to N‑(Quinolin‑6‑yl)benzamides

Since direct SₙH amidation of 6‑nitroquinoline yields exclusively the 5‑substituted product [1], the preparation of 3‑nitro‑N‑quinolin‑6‑ylbenzamide requires alternative synthetic strategies (e.g., acylation of 6‑aminoquinoline). This compound therefore serves as a challenging test substrate for developing new C–N bond‑forming methodologies that aim to override innate regiochemical preferences of nitroquinoline electrophiles. Process chemistry groups can use the yield and purity metrics of this compound to benchmark novel catalytic amidation protocols against classical acylation routes.

Quote Request

Request a Quote for 3-nitro-N-quinolin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.